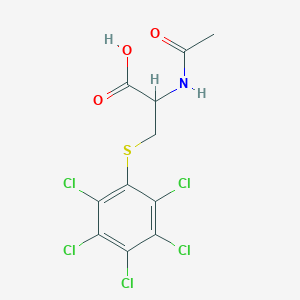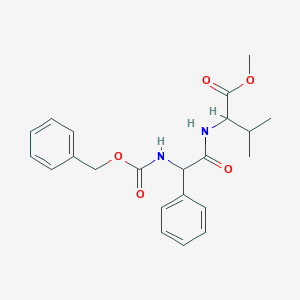
methyl ((R)-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-valinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (®-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-valinate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a phenylacetyl group, and an L-valinate moiety. It is often used in various chemical and biological research applications due to its specific reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (®-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-valinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Formation of the Amide Bond: The protected amino acid is then coupled with phenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Esterification: The carboxylic acid group of the resulting compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (®-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-valinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the phenylacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl (®-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-valinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl (®-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-valinate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional sites. The phenylacetyl group can participate in aromatic interactions, while the L-valinate moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions contribute to the compound’s reactivity and specificity in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (®-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-alaninate
- Methyl (®-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-leucinate
- Methyl (®-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-isoleucinate
Uniqueness
Methyl (®-2-(((benzyloxy)carbonyl)amino)-2-phenylacetyl)-L-valinate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the L-valinate moiety distinguishes it from other similar compounds, providing unique steric and electronic effects that influence its behavior in chemical and biological systems .
Eigenschaften
Molekularformel |
C22H26N2O5 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
methyl 3-methyl-2-[[2-phenyl-2-(phenylmethoxycarbonylamino)acetyl]amino]butanoate |
InChI |
InChI=1S/C22H26N2O5/c1-15(2)18(21(26)28-3)23-20(25)19(17-12-8-5-9-13-17)24-22(27)29-14-16-10-6-4-7-11-16/h4-13,15,18-19H,14H2,1-3H3,(H,23,25)(H,24,27) |
InChI-Schlüssel |
UXDICGDLIWRWJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)OC)NC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(~{Z})-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzenecarbonitrile](/img/structure/B12304445.png)
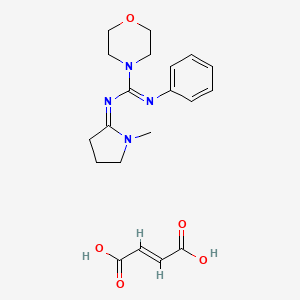



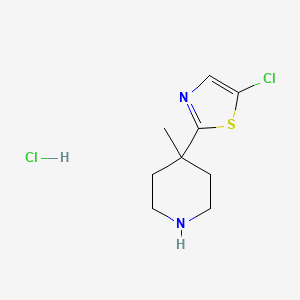
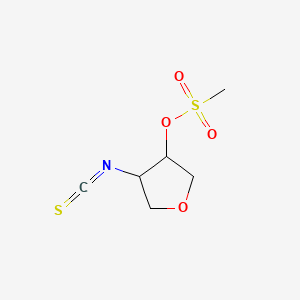




![(2S)-2-[(6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12304510.png)
